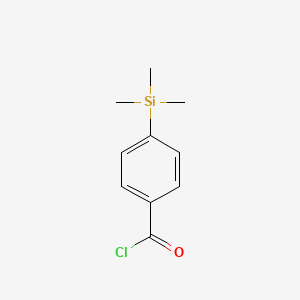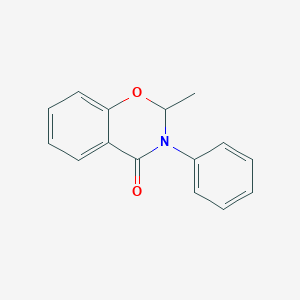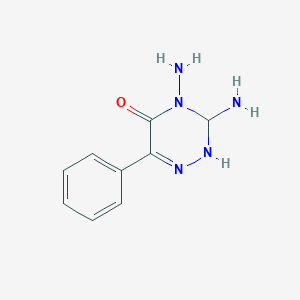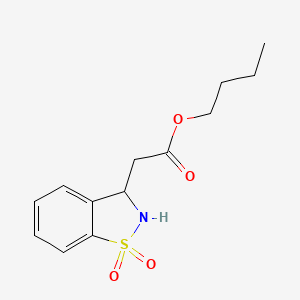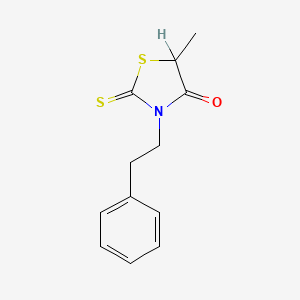
16-Isovalerylgitoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Isovalerylgitoxin is a naturally occurring cardiac glycoside. It is a derivative of gitoxin, which is found in the Digitalis species of plants. Cardiac glycosides like this compound are known for their ability to increase the force of contraction of the heart muscle, making them valuable in the treatment of certain heart conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Isovalerylgitoxin typically involves the esterification of gitoxin with isovaleric acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gitoxin from Digitalis plants, followed by its esterification with isovaleric acid. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
16-Isovalerylgitoxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the glycoside or aglycone parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield deoxy derivatives.
科学研究应用
16-Isovalerylgitoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of cardiac glycosides.
Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating heart conditions.
Industry: It is used in the development of new drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 16-Isovalerylgitoxin involves inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance the force of contraction of the heart muscle. The molecular targets include the sodium-potassium ATPase enzyme and the sodium-calcium exchanger.
相似化合物的比较
Similar Compounds
Digoxin: Another cardiac glycoside with similar effects but different pharmacokinetics.
Ouabain: A cardiac glycoside with a more potent effect on the sodium-potassium ATPase enzyme.
Digitoxin: Similar to digoxin but with a longer half-life.
Uniqueness
16-Isovalerylgitoxin is unique due to its specific esterification with isovaleric acid, which can influence its pharmacokinetic properties and biological activity. This modification can affect its absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
属性
CAS 编号 |
26184-94-1 |
|---|---|
分子式 |
C46H72O15 |
分子量 |
865.1 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C46H72O15/c1-22(2)14-36(51)59-34-20-46(53)30-9-8-27-16-28(10-12-44(27,6)29(30)11-13-45(46,7)40(34)26-15-35(50)54-21-26)58-37-18-32(48)42(24(4)56-37)61-39-19-33(49)43(25(5)57-39)60-38-17-31(47)41(52)23(3)55-38/h15,22-25,27-34,37-43,47-49,52-53H,8-14,16-21H2,1-7H3/t23-,24-,25-,27-,28+,29+,30-,31+,32+,33+,34?,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+/m1/s1 |
InChI 键 |
WAUXRNRLQUPPMA-HHTDSMBASA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC([C@H]7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



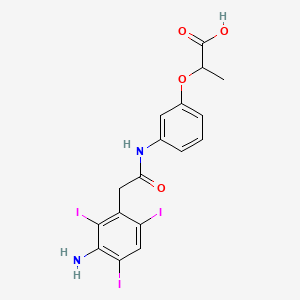

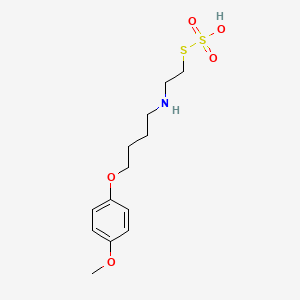

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
